Dibenzo(a,l)pyrene-11,12-dihydrodiol

Tumor initiation Mouse skin carcinogenesis PAH metabolic activation

Dibenzo(a,l)pyrene-11,12-dihydrodiol (DB[a,l]P-11,12-diol) is the trans-11,12-dihydrodiol metabolite of dibenzo[a,l]pyrene (DB[a,l]P)—the most potent carcinogenic polycyclic aromatic hydrocarbon (PAH) ever identified in rodent bioassays. This fjord-region dihydrodiol serves as the obligate proximate carcinogen in the metabolic activation pathway leading to the ultimate mutagenic fjord-region 11,12-diol 13,14-epoxides (DB[a,l]PDE).

Molecular Formula C24H16O2
Molecular Weight 336.4 g/mol
CAS No. 88191-01-9
Cat. No. B1214060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(a,l)pyrene-11,12-dihydrodiol
CAS88191-01-9
SynonymsDB(a,l)P 11,12-dihydrodiol
dibenzo(a,l)pyrene 11,12-dihydrodiol
Molecular FormulaC24H16O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O
InChIInChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H
InChIKeyWRVXSEQFNZZEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo(a,l)pyrene-11,12-dihydrodiol (CAS 88191-01-9): Fjord-Region PAH Proximate Carcinogen for DNA Adduct and Tumorigenicity Research


Dibenzo(a,l)pyrene-11,12-dihydrodiol (DB[a,l]P-11,12-diol) is the trans-11,12-dihydrodiol metabolite of dibenzo[a,l]pyrene (DB[a,l]P)—the most potent carcinogenic polycyclic aromatic hydrocarbon (PAH) ever identified in rodent bioassays [1]. This fjord-region dihydrodiol serves as the obligate proximate carcinogen in the metabolic activation pathway leading to the ultimate mutagenic fjord-region 11,12-diol 13,14-epoxides (DB[a,l]PDE) [2]. With molecular formula C₂₄H₁₆O₂ and molecular weight 336.4 g/mol, it exists as a racemic mixture of (+)-(11S,12S) and (−)-(11R,12R) enantiomers that exhibit striking stereoselectivity in metabolic activation [3].

Pathway Fjord-region PAH metabolic activation intermediate; bypasses initial CYP oxidation to isolate second activation step
Adduct research Defined substrate for diol epoxide pathway adduct profiling without one-electron oxidation adduct background
Stereochemistry Enantiomer-dependent activation profile enables stereochemical control studies in human cell models

Why DB[a,l]P-11,12-Dihydrodiol Cannot Be Substituted by the 8,9-Dihydrodiol or Parent DB[a,l]P in Mechanistic Carcinogenesis Studies


Within the DB[a,l]P metabolic cascade, individual dihydrodiol regioisomers and downstream diol epoxides exhibit dramatically divergent tumorigenic potencies, DNA adduct profiles, and metabolic activation requirements. The 11,12-dihydrodiol retains substantial tumor-initiating activity approaching that of the parent hydrocarbon, whereas the K-region 8,9-dihydrodiol is virtually inactive [1]. Furthermore, the 11,12-dihydrodiol generates a distinct balance of depurinating versus stable DNA adducts (80% vs. 20%) compared to DB[a,l]P (99% vs. 1%) [2], and its two enantiomers display opposing mutagenicity outcomes in human cell-based assays [3]. These differences mean that substituting any in-class analog for DB[a,l]P-11,12-dihydrodiol in metabolic activation, DNA adduct, or chemoprevention studies will yield non-equivalent—and potentially misleading—results.

8,9-Dihydrodiol regioisomer
Regioisomeric substitution results in loss of tumorigenic activity; the 8,9-diol is inactive in mouse skin, failing to model fjord-region carcinogenesis.
Parent DB[a,l]P
DB[a,l]P produces a markedly different depurinating/stable adduct balance, confounding pathway interpretation; its one-electron oxidation adducts are absent in diol activation.
Racemic vs. enantiopure
Racemic mixture contains the non-mutagenic (+)-enantiomer, reducing assay sensitivity in human cell-based metabolic activation studies.

Quantitative Differentiation Evidence for Dibenzo(a,l)pyrene-11,12-dihydrodiol Against Closest Analogs


Tumor-Initiating Activity in Mouse Skin: DB[a,l]P-11,12-Dihydrodiol Versus Parent DB[a,l]P and Fjord-Region Diol Epoxides

In a direct head-to-head tumor initiation study in SENCAR mouse skin, DB[a,l]P-11,12-dihydrodiol produced 4.6, 4.3, and 2.8 tumors per mouse at initiating doses of 12, 4, and 1.33 nmol respectively, compared to 9.3, 7.1, and 5.2 for the parent DB[a,l]P [1]. The 11,12-dihydrodiol was 2.0- to 2.3-fold less potent than DB[a,l]P but 2.3- to 6.1-fold more tumorigenic than its downstream metabolite anti-DB[a,l]PDE (2.0, 0.7, 0.7 t/m) and 1.6- to 2.9-fold more than syn-DB[a,l]PDE (1.8, 1.5, 1.8 t/m) across the same dose range [1]. This positions the 11,12-dihydrodiol as the most tumorigenic metabolite intermediate in the DB[a,l]P activation cascade.

Tumor initiation potency
Head-to-head
4.6 tumors/mouse at 12 nmol; ~2× less than DB[a,l]P, 2.3–6.1× higher than diol epoxides
Supports metabolic activation pathway dissection with reported tumor-initiating activity of the defined intermediate.
SENCAR mouse skin initiation-promotion model; TPA promotion.
Tumor initiation Mouse skin carcinogenesis PAH metabolic activation

Tumorigenicity of DB[a,l]P-11,12-Dihydrodiol Versus the K-Region 8,9-Dihydrodiol and Benchmark PAHs at Low Doses

In repeated-application tumorigenicity studies on female SENCAR mouse skin (twice weekly for 40 weeks), DB[a,l]P-11,12-dihydrodiol at 4 nmol per dose elicited benign tumors in 36% of mice, whereas the 8,9-dihydrodiol regioisomer and benzo[a]pyrene were completely inactive at all doses tested (1, 4, and 8 nmol) [1]. At the same 4 nmol dose, DB[a,l]P induced malignant tumors in 70% of mice [1]. In a complementary initiation-promotion study, DB[a,l]P-11,12-dihydrodiol at 1 nmol induced 0.17 tumors/mouse versus 2.6 for DB[a,l]P, while DMBA produced 0.29 tumors/mouse and B[a]P was inactive [1]. At 100 nmol in initiation-promotion protocols, DB[a,l]P and DB[a,l]P-11,12-dihydrodiol displayed similar tumor-initiating activity, whereas DB[a,l]P-8,9-dihydrodiol was only a marginal tumor initiator [2].

Low-dose tumorigenicity
Head-to-head
11,12-diol: 36% tumor-bearing mice at 4 nmol; 8,9-diol: 0%; B[a]P: inactive
Regioisomeric substitution qualitatively ablates activity; supports 11,12-diol selection for fjord-region tumorigenicity studies.
Female SENCAR mice; repeated topical application twice weekly.
Low-dose carcinogenesis K-region dihydrodiol Repeated application tumorigenicity

DNA Adduct Profile: Depurinating Versus Stable Adduct Partitioning Compared to Parent DB[a,l]P and Diol Epoxides

In mouse skin treated in vivo, DB[a,l]P-11,12-dihydrodiol generated a unique adduct profile with depurinating adducts comprising 80% of total DNA adducts (predominantly adenine adducts at 69%), compared to 99% depurinating for the parent DB[a,l]P and only 32% for (±)-syn-DB[a,l]PDE [1]. The (±)-anti-DB[a,l]PDE produced almost exclusively stable adducts (97%) [1]. Complementary stable adduct analysis confirmed that DB[a,l]P-11,12-dihydrodiol yields 54% stable adducts of the total detected, versus only 1% for DB[a,l]P [2]. This intermediate adduct profile—with substantial contributions from both depurinating and stable adduct pathways—is mechanistically significant, as depurinating adenine adducts have been causally linked to tumor initiation by DB[a,l]P [1].

DNA adduct partitioning
Head-to-head
Depurinating adducts: 80% vs. 99% (parent); stable adducts: 54% vs. 1%
Enables investigation of depurinating vs. stable adduct pathway contributions without one-electron oxidation adducts.
Mouse skin in vivo; HPLC/³²P-postlabeling.
DNA adductomics Depurinating adducts Adenine adducts Tumor initiation mechanism

Differential Cytotoxicity and Mutagenicity in Human CYP1A1- Versus CYP1B1-Expressing Mammalian Cells

In V79MZ hamster lung fibroblasts engineered to express single human CYP isoforms, (±)-DB[a,l]P-11,12-dihydrodiol (DBPD) was 3.9-fold more cytotoxic than the parent DBP in CYP1A1-expressing cells (IC₅₀ = 0.7 nM vs. 2.7 nM) [1]. In CYP1B1-expressing cells, DBPD was moderately more cytotoxic (IC₅₀ = 4.8 nM vs. 6.0 nM for DBP) [1]. Both compounds were 2- to 4-fold more mutagenic in CYP1B1 than in CYP1A1 cells [1]. Notably, co-expression of human GSTA1 conferred up to 9-fold protection against DBPD cytotoxicity in CYP1B1 cells, compared to only 5-fold for DBP, and a 1.3-fold protection against DBPD in CYP1A1 cells [1]. This demonstrates that the dihydrodiol's toxicity is more susceptible to GST-mediated detoxification than the parent compound, in a CYP isoform-dependent manner.

CYP-dependent cytotoxicity
Head-to-head
IC₅₀ 0.7 nM (CYP1A1) vs. 2.7 nM parent; GSTA1 protection: 9-fold (CYP1B1)
Supports CYP1A1 vs. CYP1B1 discrimination with wider dynamic range and differential GST detoxification readout.
V79MZ cells expressing human CYP1A1 or CYP1B1 ± GSTA1.
Cytochrome P450 CYP1A1 CYP1B1 GST protection V79 mutagenicity

Enantiomer-Specific Mutagenicity and DNA Adduct Formation in Human MCF-7 Cell-Mediated V79 Mutation Assay

In a human MCF-7 mammary carcinoma cell-mediated V79 mutation assay, racemic (±)-DB[a,l]P-11,12-dihydrodiol and the (−)-(11R,12R)-enantiomer were both highly mutagenic at the HPRT locus, whereas the (+)-(11S,12S)-enantiomer was completely non-mutagenic [1]. DNA adduct analysis revealed that MCF-7 cells treated with the (−)-enantiomer formed exclusively (−)-anti-DB[a,l]PDE adducts, while cells treated with the (+)-enantiomer contained no detectable DNA adducts [1]. This enantiomer-dependent activity was corroborated in rodent liver microsome studies, where the (−)-(11R,12R)-enantiomer was metabolized to fjord-region diol epoxides in considerably higher amounts than the (+)-(11S,12S)-enantiomer, with high stereoselectivity for (−)-anti-DB[a,l]PDE formation [2].

Enantiomer activity
Head-to-head
Target (−)-(11R,12R): mutagenic, adduct-forming
Comparator (+)-(11S,12S): not mutagenic, no adducts
Enantiomer-dependent activity necessitates stereochemical control; racemic material yields non-equivalent results in human cell assays.
MCF-7 cell-mediated V79 HPRT mutation assay.
Stereoselective metabolism Enantiomer MCF-7 cells HPRT mutagenicity

In Vivo Evidence as Obligate Proximate Carcinogen: Neonatal Mouse Bioassay

The neonatal mouse bioassay directly demonstrated that DB[a,l]P is activated in vivo via its trans-11,12-dihydrodiol. Both DB[a,l]P and trans-DB[a,l]P-11,12-dihydrodiol induced lung and liver tumors in neonatal mice, confirming that the dihydrodiol is an obligate proximate carcinogen on the major metabolic activation pathway [1]. This finding is reinforced by in vitro rat liver microsome studies where DB[a,l]P-11,12-dihydrodiol was converted to DNA-binding metabolites by cytochrome P-450, producing adduct profiles qualitatively similar to those from DB[a,l]P but with a substantially higher proportion of stable adducts [2]. The neonatal bioassay data establish that the 11,12-dihydrodiol is not merely an in vitro metabolite but a bona fide in vivo intermediate that recapitulates the tumorigenicity of the parent compound in multiple target organs.

In vivo proximate carcinogen
Class-level
Neonatal mouse bioassay: both parent and 11,12-diol induced lung and liver tumors
Confirms dihydrodiol as in vivo intermediate; supports whole-animal pathway studies with bypass of variable initial oxidation.
Qualitative equivalence; tumor multiplicity not directly compared in a single study.
Neonatal mouse bioassay In vivo metabolic activation Transplacental carcinogenesis

Optimal Research and Industrial Application Scenarios for Dibenzo(a,l)pyrene-11,12-Dihydrodiol


Mechanistic Dissection of Fjord-Region PAH Metabolic Activation Pathways in CYP Isoform Profiling Studies

DB[a,l]P-11,12-dihydrodiol serves as a defined intermediate substrate that bypasses the initial CYP-catalyzed oxidation of the parent DB[a,l]P, enabling researchers to isolate the second oxidation step (conversion to DB[a,l]PDE) and assign catalytic efficiency to specific CYP isoforms. Its 3.9-fold higher cytotoxicity than DB[a,l]P in CYP1A1-expressing cells [1] and the enantiomer-specific mutagenicity in human MCF-7 cells [2] provide built-in differential readouts for CYP1A1 versus CYP1B1 activity and stereoselective activation, respectively.

DNA Adductome Reference Standard for Distinguishing Diol Epoxide Pathway Adducts from One-Electron Oxidation Adducts

Because DB[a,l]P-11,12-dihydrodiol generates 80% depurinating and 20% stable adducts exclusively via the diol epoxide pathway (without the one-electron oxidation adducts that dominate DB[a,l]P activation) [3], it is the preferred reference compound for preparing and characterizing authentic DB[a,l]PDE-DNA adduct standards. These standards are essential for 32P-postlabeling, HPLC-fluorescence, and mass spectrometry-based DNA adductomic workflows in environmental carcinogen exposure assessment.

Chemoprevention Efficacy Screening Targeting GST-Mediated Detoxification of PAH Proximate Carcinogens

The differential GSTA1 protection observed for DB[a,l]P-11,12-dihydrodiol—up to 9-fold in CYP1B1-expressing cells versus only 1.3-fold in CYP1A1 cells [1]—makes this dihydrodiol an ideal substrate for screening GST-inducing chemopreventive agents. The wider dynamic range of GST protection against the dihydrodiol compared to the parent DB[a,l]P allows more sensitive detection of GST-dependent detoxification enhancement in cell-based assays.

Stereochemistry-Aware Procurement for Human-Relevant Carcinogenicity Testing

Given that the (−)-(11R,12R)-enantiomer is exclusively responsible for mutagenicity and DNA adduct formation in human MCF-7 cell-based assays, while the (+)-(11S,12S)-enantiomer is completely inactive [2], procurement of enantiopure (−)-DB[a,l]P-11,12-dihydrodiol is mandatory for any study aiming to model human metabolic activation. Racemic material may underestimate potency by up to 50% and introduce confounding variables in dose-response analyses.

Application
Selection Property
Validation Focus
CYP isoform profiling for PAH activation
Defined dihydrodiol intermediate that bypasses initial CYP oxidation
Stereoselective activation endpoints and CYP1A1 vs. CYP1B1 discrimination
DNA adduct standard preparation for adductomics
Exclusive diol epoxide pathway adduct profile
Adduct identity confirmation by ³²P-postlabeling or mass spectrometry
GST-mediated chemoprevention screening
Differential GSTA1 protection profile with wider dynamic range
GST-dependent detoxification enhancement in cell-based assays
Enantiomer-controlled carcinogenicity modeling
Enantiopure (−)-form requirement for human cell relevance
Enantiomer-specific mutagenicity and adduct formation in human cell models
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